![molecular formula C17H24BrN3OS B2654410 5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol CAS No. 748776-61-6](/img/structure/B2654410.png)
5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
5-(4-Bromo-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound . It contains 24 bonds in total, including 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 amidine derivative, 1 N hydrazine, and 1 aromatic ether . The molecular formula is C9H8BrN3OS .
Synthesis Analysis
Triazoles, including 5-(4-Bromo-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol, can be synthesized through various methods . One common method involves the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . Another approach involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .Molecular Structure Analysis
The molecule contains a five-membered triazole ring and a six-membered aromatic ring . It has 24 bonds in total, including 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 amidine derivative, 1 N hydrazine, and 1 aromatic ether .Chemical Reactions Analysis
Triazoles, including 5-(4-Bromo-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol, can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules . They can undergo various chemical reactions, including S-alkylation .Physical And Chemical Properties Analysis
The molecule contains a total of 23 atoms; 8 Hydrogen atoms, 9 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, 1 Sulfur atom, and 1 Bromine atom .Scientific Research Applications
- Triazoles exhibit antibacterial properties, and this compound is no exception. Researchers have investigated its ability to inhibit bacterial growth, potentially making it useful in combating infections .
- Fungal infections remain a global health concern. Studies have explored whether this compound has antifungal effects, which could lead to novel treatments .
- Oxidative stress contributes to various diseases. Researchers have examined whether this compound possesses antioxidant properties, which could protect cells from damage .
- Triazoles have attracted attention in cancer research. This compound might exhibit anticancer effects, either directly or by modulating cellular pathways .
- Chronic inflammation underlies many diseases. Investigations have explored whether this compound has anti-inflammatory properties, potentially mitigating inflammatory responses .
- Triazoles can serve as imaging agents. Researchers have explored whether this compound could be labeled with radioisotopes for diagnostic purposes .
- Recent work has investigated the interaction of this compound with bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) .
Antibacterial Activity
Antifungal Properties
Antioxidant Activity
Anticancer Potential
Anti-Inflammatory Effects
Biomedical Imaging
Enzymatic Studies
Proteomics Research
Mechanism of Action
properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-4-octyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3OS/c1-2-3-4-5-6-7-12-21-16(19-20-17(21)23)13-22-15-10-8-14(18)9-11-15/h8-11H,2-7,12-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMADDLLTQHYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=NNC1=S)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol |
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